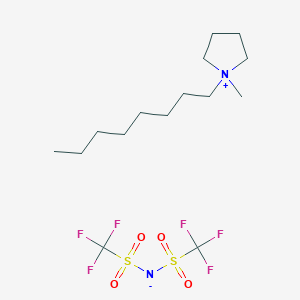
1-甲基-1-辛基吡咯烷鎓双(三氟甲基磺酰)酰亚胺
描述
1-Methyl-1-octylpyrrolidinium bis(trifluoromethylsulfonyl)imide is a type of ionic liquid, which is a salt in the liquid state at room temperature. Ionic liquids are known for their unique properties such as low volatility, high thermal stability, and good solvating abilities. They are composed of organic cations and various anions, in this case, bis(trifluoromethylsulfonyl)imide (TFSI). While the specific compound 1-Methyl-1-octylpyrrolidinium TFSI is not directly studied in the provided papers, related compounds with similar structures are extensively analyzed, providing insights into the behavior and characteristics of this class of ionic liquids.
Synthesis Analysis
Molecular Structure Analysis
The molecular structure of ionic liquids plays a crucial role in their overall properties. For instance, the presence of an electron-withdrawing group on the cation, as seen in 1-methyl-4-cyanopyridinium bis{(trifluoromethyl)sulfonyl}imide, can significantly influence the liquid structure . Neutron scattering and molecular dynamics simulations have been used to probe the liquid structure of similar ionic liquids, revealing a significant degree of charge ordering and the interpenetration of cations into the first shell of adjacent cations .
Chemical Reactions Analysis
The chemical reactivity of 1-Methyl-1-octylpyrrolidinium TFSI is not directly addressed in the provided papers. However, the interaction of related ionic liquids with other substances, such as polymers, can alter their physical properties. For example, the interaction between 1-butyl-1-methylpyrrolidinium TFSI and a polyvinylidenefluoride (PVdF) membrane affects the concentration of anion conformers in the ionic liquid .
Physical and Chemical Properties Analysis
The physical and chemical properties of ionic liquids are influenced by their molecular structure. The physicochemical characteristics of homologous ionic liquids, such as 1-methyl-1-propylpyrrolidinium TFSI and 1-butyl-1-methylpyrrolidinium TFSI, have been studied, including density, speed of sound, viscosity, and surface tension . These properties are essential for applications in various fields, including electrolytes in lithium-metal batteries, where the solvation structure and lithium ion mobility are critical . The interaction of ionic liquids with solvents like methanol or acetonitrile can also provide insights into their volumetric and surface properties .
科学研究应用
离子液体作为活塞替代品
离子液体,包括 1-甲基-1-辛基吡咯烷鎓双(三氟甲基磺酰)酰亚胺,已被评估为传统氢往复式压缩机中固体活塞的潜在替代品。这种转换可以解决传统往复式压缩机目前面临的许多实际限制和问题。该研究广泛综述了离子液体中各种阳离子和阴离子的作用以及温度对识别最适合此目的的离子液体的效果 (Kermani、Petrushina 和 Rokni,2020)。
离子液体中的相行为建模
已经使用状态方模型对使用离子液体的建模系统进行了研究。该研究涉及对该主题的文献研究的综述,并应用立方加缔合 (CPA) 状态方来描述离子液体的相行为,包括 1-乙基-3-甲基咪唑鎓双(三氟甲基磺酰)酰亚胺和 1-丁基-3-甲基咪唑鎓双(三氟甲基磺酰)酰亚胺。这项工作旨在加深对离子液体与其他组分相互作用的理解 (Maia、Tsivintzelis、Rodríguez、Macedo 和 Kontogeorgis,2012)。
锂离子电池中的电解质相互作用
研究了与电池相关的离子液体 1-丁基-1-甲基吡咯烷鎓双(三氟甲基磺酰)酰亚胺与模型电极表面的相互作用,以了解锂离子电池中的电极/电解质界面。该研究结合了表面科学技术和基于密度泛函理论的计算,提供了对电极/电解质界面基本过程的分子级见解,这些过程对于开发电池中的固体电解质界面 (SEI) 层至关重要 (Buchner、Uhl、Forster-Tonigold、Bansmann、Gross 和 Behm,2018)。
安全和危害
作用机制
Target of Action
1-Methyl-1-octylpyrrolidinium bis(trifluoromethylsulfonyl)imide is a type of ionic liquid . Its primary targets are typically electrochemical systems, where it acts as an electrolyte .
Mode of Action
This compound interacts with its targets by facilitating the movement of charge in electrochemical systems . It has a wide electrochemical window and high viscosity, making it a useful candidate in electrochemical energy applications .
Biochemical Pathways
The compound doesn’t directly interact with biochemical pathways as it is primarily used in electrochemical systems . It plays a crucial role in the charge-discharge cycle of lithium-ion batteries .
Pharmacokinetics
Instead, its properties relevant to its function as an electrolyte include its melting point, viscosity, density, and conductivity .
Result of Action
The result of the compound’s action is the facilitation of charge movement in electrochemical systems. This makes it valuable in the fabrication of devices like lithium-ion batteries and dye-sensitized solar cells .
生化分析
Biochemical Properties
1-Methyl-1-octylpyrrolidinium bis(trifluoromethylsulfonyl)imide plays a significant role in biochemical reactions, particularly as a solvent and catalyst. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and stability. For instance, this compound can stabilize certain enzymes by forming hydrogen bonds and ionic interactions, thereby enhancing their catalytic efficiency. Additionally, it can interact with proteins, altering their conformation and function, which can be beneficial in protein engineering and drug design .
Cellular Effects
1-Methyl-1-octylpyrrolidinium bis(trifluoromethylsulfonyl)imide affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of signaling molecules, leading to changes in cell proliferation, differentiation, and apoptosis. It can also affect gene expression by interacting with transcription factors and other regulatory proteins, thereby altering the expression of specific genes involved in metabolic pathways .
Molecular Mechanism
The molecular mechanism of action of 1-Methyl-1-octylpyrrolidinium bis(trifluoromethylsulfonyl)imide involves its interactions with biomolecules at the molecular level. This compound can bind to enzymes, either inhibiting or activating their activity, depending on the specific enzyme and the nature of the interaction. It can also interact with DNA and RNA, affecting their stability and function. Furthermore, 1-Methyl-1-octylpyrrolidinium bis(trifluoromethylsulfonyl)imide can influence gene expression by modulating the activity of transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Methyl-1-octylpyrrolidinium bis(trifluoromethylsulfonyl)imide can change over time. This compound is relatively stable, but it can degrade under certain conditions, such as high temperatures or prolonged exposure to light. Long-term studies have shown that it can have lasting effects on cellular function, including changes in cell viability, proliferation, and differentiation. These effects are often dose-dependent and can vary depending on the specific cell type and experimental conditions .
Dosage Effects in Animal Models
The effects of 1-Methyl-1-octylpyrrolidinium bis(trifluoromethylsulfonyl)imide in animal models vary with different dosages. At low doses, this compound can have beneficial effects, such as enhancing metabolic activity and improving cellular function. At high doses, it can be toxic, leading to adverse effects such as cell death, tissue damage, and organ dysfunction. Threshold effects have been observed, where the compound exhibits a dose-dependent response, with a clear distinction between beneficial and toxic effects .
Metabolic Pathways
1-Methyl-1-octylpyrrolidinium bis(trifluoromethylsulfonyl)imide is involved in various metabolic pathways. It can interact with enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, this compound can enhance the activity of certain metabolic enzymes, leading to increased production of specific metabolites. It can also affect the balance of metabolic pathways, shifting the flux towards specific pathways and altering the overall metabolic profile of the cell .
Transport and Distribution
The transport and distribution of 1-Methyl-1-octylpyrrolidinium bis(trifluoromethylsulfonyl)imide within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments. It can also bind to specific proteins, influencing its localization and accumulation within the cell. These interactions can affect the compound’s activity and function, as well as its overall bioavailability .
Subcellular Localization
1-Methyl-1-octylpyrrolidinium bis(trifluoromethylsulfonyl)imide exhibits specific subcellular localization, which can influence its activity and function. This compound can be targeted to specific compartments or organelles through targeting signals or post-translational modifications. For example, it can accumulate in the nucleus, where it can interact with DNA and RNA, affecting gene expression and other nuclear processes. It can also localize to the mitochondria, influencing mitochondrial function and energy metabolism .
属性
IUPAC Name |
bis(trifluoromethylsulfonyl)azanide;1-methyl-1-octylpyrrolidin-1-ium | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H28N.C2F6NO4S2/c1-3-4-5-6-7-8-11-14(2)12-9-10-13-14;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h3-13H2,1-2H3;/q+1;-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZSJXAHBNZXKSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC[N+]1(CCCC1)C.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28F6N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
927021-43-0 | |
| Record name | 1-Methyl-1-n-octylpyrrolidinium Bis(trifluoromethanesulfonyl)imide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



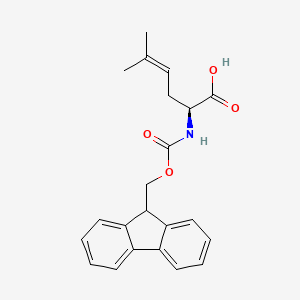
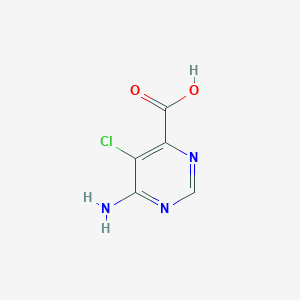
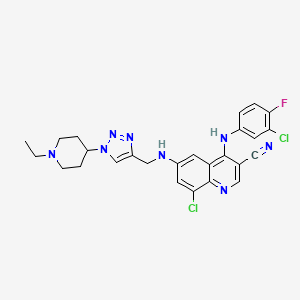
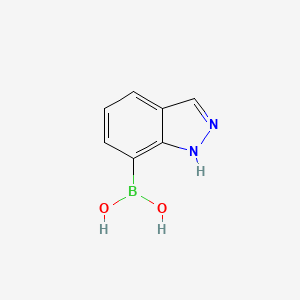
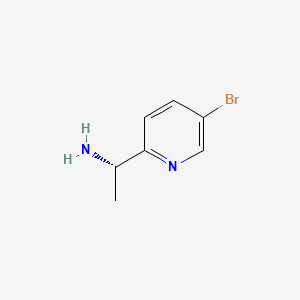
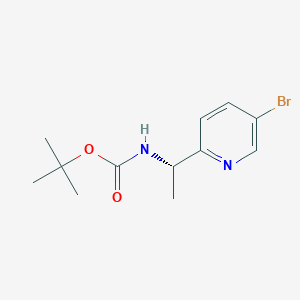
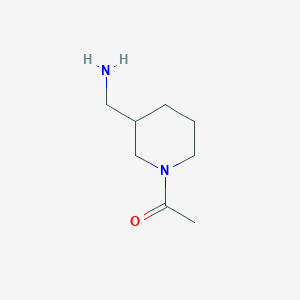
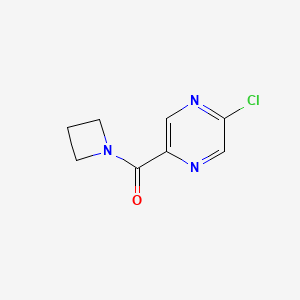
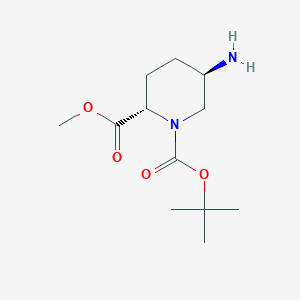


![4-Bromo-5-chloro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B3030532.png)

